All-cis-5,8,11,14,17-icosapentaenoate

Description

Contextualization as a Long-Chain Omega-3 Polyunsaturated Fatty Acid Anion

The classification of all-cis-5,8,11,14,17-icosapentaenoate is rooted in its distinct molecular structure. It is defined as a long-chain, omega-3 polyunsaturated fatty acid anion.

Long-Chain Fatty Acid: The "icosapentaenoate" designation indicates a fatty acid with a backbone of 20 carbon atoms.

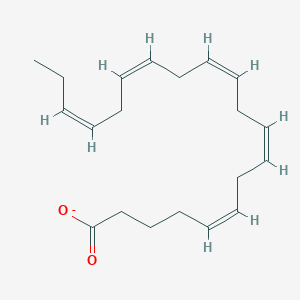

Polyunsaturated Fatty Acid (PUFA): It is termed "polyunsaturated" because it contains multiple double bonds—specifically, five double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions. acs.org All of these double bonds are in the cis configuration, which creates a curved structure for the molecule. acs.org

Omega-3 Fatty Acid: The term "omega-3" (or n-3) signifies that the final carbon-carbon double bond is located three carbons from the methyl (omega) end of the molecule. nih.govwikipedia.org This specific positioning is a critical determinant of its metabolic pathway and biological function. wikipedia.org

This compound is a metabolite found in various organisms, including fungi, mice, and humans. nih.govebi.ac.uk

Relationship to Eicosapentaenoic Acid (EPA) and its Derivatives

This compound is intrinsically linked to eicosapentaenoic acid (EPA), serving as its conjugate base. nih.gov EPA, or all-cis-5,8,11,14,17-icosapentaenoic acid, is the protonated, carboxylic acid form of the molecule. nih.gov This important polyunsaturated fatty acid is found in natural sources such as fish oils and algae and can also be produced by engineered organisms like the yeast Yarrowia lipolytica. acs.orgmdpi.comsigmaaldrich.com

In physiological and chemical contexts, EPA can exist in its acidic form or as the icosapentaenoate anion. The relationship is a simple acid-base equilibrium.

EPA is the precursor for several families of signaling molecules, including the prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids. nih.govwikipedia.orgpharmacompass.com The metabolism of EPA is distinct from that of omega-6 fatty acids like arachidonic acid, leading to the production of lipid mediators with different biological activities. rupress.org

The study and application of EPA often involve its chemical derivatives, which are modified forms of the parent molecule. These derivatives are synthesized to enhance stability or alter bioavailability. Common examples include:

Ethyl this compound (EPA-E): An ethyl ester form of EPA that is widely used in research. chemimpex.com Studies in animal models have investigated its effects on lipid metabolism, finding it can influence the composition and properties of lipoproteins like very low-density lipoprotein (VLDL). nih.gov

Methyl this compound: The methyl ester derivative of EPA. chemicalbook.com

Magnesium l-lysinate bis-eicosapentaenoate: A stable salt form of the EPA compound. nih.gov

These derivatives are designed to deliver the active EPA molecule within biological systems.

Data Tables

Chemical Properties of Eicosapentaenoic Acid (EPA)

| Property | Value |

| IUPAC Name | (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid nih.gov |

| Molecular Formula | C₂₀H₃₀O₂ nih.govlarodan.com |

| Molecular Weight | 302.45 g/mol larodan.comsigmaaldrich.com |

| Melting Point | -54 to -53 °C sigmaaldrich.com |

| Density | 0.943 g/mL at 25 °C sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H29O2- |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,10-9-,13-12-,16-15- |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-M |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-] |

Origin of Product |

United States |

Ii. Biosynthesis and Endogenous Metabolic Pathways of All Cis 5,8,11,14,17 Icosapentaenoate

Biosynthetic Origins from Alpha-Linolenic Acid

The human body can synthesize EPA from alpha-linolenic acid (ALA), an essential omega-3 fatty acid obtained from the diet. wikipedia.org This conversion is a multi-step enzymatic process primarily occurring in the liver. nih.gov The pathway involves a series of desaturation and elongation reactions. researchgate.net

The key enzymes involved in this conversion are:

Δ6-desaturase: This enzyme introduces a double bond into ALA, converting it to stearidonic acid (SDA). This is considered a rate-limiting step in the pathway. researchgate.netnih.gov

Elongase: Following desaturation, an elongase enzyme adds two carbon atoms to SDA, forming eicosatetraenoic acid (ETA). oup.com

Δ5-desaturase: The final step involves another desaturase, Δ5-desaturase, which creates a fifth double bond in ETA to produce eicosapentaenoic acid (EPA). nih.govoup.com

While mammals possess the necessary enzymes for this conversion, the efficiency is relatively low. oup.com Studies in young women have shown an estimated net fractional inter-conversion of ALA to EPA to be around 21%. nih.govcambridge.org In young men, the capacity to convert ALA to longer-chain omega-3 fatty acids like docosahexaenoic acid (DHA) appears to be very low or absent, highlighting the importance of dietary intake of pre-formed EPA and DHA. nih.gov The synthesis of these long-chain polyunsaturated fatty acids is regulated more by substrate availability and competition for enzymes than by the expression of the enzyme genes themselves. nih.gov

Metabolic Role as a Mammalian Metabolite

As a mammalian metabolite, EPA plays a crucial role in various physiological pathways. It is a precursor to a group of signaling molecules known as eicosanoids, including prostaglandin-3, thromboxane-3, and leukotriene-5. wikipedia.orghmdb.ca These molecules are involved in regulating inflammation and platelet aggregation. hmdb.ca EPA's metabolites, such as 18-hydroxy-eicosapentaenoic acid (18-HEPE) and 17,18-epoxy-eicosatetraenoic acid (17,18-EEQ), have been shown to reduce endothelial activation, which is a key factor in the development of atherosclerosis. nih.gov Furthermore, EPA can be converted by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes into bioactive anti-inflammatory metabolites like resolvins and leukotrienes. researchgate.net

Hepatic and Intestinal Metabolic Fates

The liver and intestine are central to the metabolism of this compound, where it exerts significant effects on lipid homeostasis.

EPA has been demonstrated to inhibit the hepatic production of very low-density lipoprotein (VLDL). nih.gov In combination with estrogen, dietary supplementation with EPA has been shown to decrease the expression of key enzymes and regulatory proteins involved in cholesterol synthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) and sterol regulatory element-binding protein-2 (SREBP-2). nih.gov This leads to a reduction in hepatic cholesterol biosynthesis. nih.gov

Research suggests that EPA can enhance hepatic biliary secretion. Studies have shown that dietary supplementation with EPA and DHA increases the hepatic expression of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis. nih.gov This can lead to increased bile acid production and cholesterol excretion. nih.gov Furthermore, EPA treatment has been found to significantly decrease the gene expression of several mucins in the gallbladder, which can reduce bile viscosity. spandidos-publications.com

This compound significantly impacts hepatic triglyceride metabolism. It has been shown to reduce the hepatic synthesis and secretion of triacylglycerol. nih.gov The proposed mechanism involves the inhibition of the enzyme acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), which is crucial for triglyceride synthesis. nih.gov EPA also leads to a lower incorporation of fatty acids into triacylglycerol and cholesteryl esters in hepatocytes. nih.gov Clinical trials have demonstrated that EPA can significantly reduce serum triglyceride concentrations in individuals with hypertriglyceridemia. caringsunshine.com

Increased Mitochondrial Fatty Acid Oxidation

This compound, commonly known as eicosapentaenoic acid (EPA), plays a significant role in enhancing the catabolism of fatty acids within the mitochondria. This process is crucial for energy homeostasis and is primarily achieved through the modulation of key enzymes and nuclear receptors that govern fatty acid oxidation.

Research indicates that EPA treatment increases hepatic mitochondrial fatty acid oxidation. nih.gov A primary mechanism for this is the stimulation of carnitine palmitoyltransferase I (CPT-I) activity. nih.govnih.gov CPT-I is a mitochondrial enzyme that facilitates the transport of long-chain fatty acids across the mitochondrial membrane, a rate-limiting step in β-oxidation. wikipedia.orgplos.org Studies in rats have shown that EPA treatment not only increases mitochondrial CPT-I activity but also its mRNA levels. nih.govnih.gov This heightened activity allows for a greater influx of fatty acids into the mitochondria for subsequent oxidation.

| Component | Observed Effect of EPA | Mechanism of Action | Reference |

|---|---|---|---|

| Mitochondrial Fatty Acid Oxidation | Increased | Overall enhancement of the fatty acid breakdown process in mitochondria. | nih.gov |

| Carnitine Palmitoyltransferase I (CPT-I) | Increased activity and mRNA levels | Facilitates greater transport of fatty acids into mitochondria for oxidation. | nih.govnih.gov |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activation | Acts as a ligand, promoting the transcription of genes involved in fatty acid degradation. | pnas.org |

Diminished Hepatic Lipogenesis

Concurrent with its effects on fatty acid oxidation, EPA actively suppresses hepatic de novo lipogenesis, the metabolic pathway for synthesizing fatty acids from non-lipid precursors. This dual action of promoting fat burning while inhibiting fat storage contributes significantly to its metabolic effects.

The primary mechanism by which EPA diminishes hepatic lipogenesis is through the downregulation of key lipogenic transcription factors, most notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govnih.gov SREBP-1c is a master regulator that controls the expression of genes required for fatty acid and triglyceride synthesis. gavinpublishers.comwikipedia.orgnih.gov EPA supplementation has been shown to decrease the expression of SREBP-1c. nih.gov This reduction in SREBP-1c leads to the subsequent downregulation of its target genes, which include crucial enzymes in the lipogenic pathway. nih.govnih.gov

| Target Molecule | Effect of EPA | Model System | Reference |

|---|---|---|---|

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Decreased expression | High-fat-fed mice | nih.gov |

| Fatty Acid Synthase (FASN) | Decreased mRNA and protein content | High-fat-fed mice | mdpi.com |

| Acetyl-CoA Carboxylase (ACACA) | Decreased mRNA expression | High-fat-fed mice | nih.gov |

| FASN and ACACA mRNA | Significantly reduced | Human HepG2 cells | dntb.gov.uaresearchgate.net |

Suppression of Cholesterol Esterification in Liver Cells and Microsomes

EPA also modulates cholesterol metabolism by directly suppressing the esterification of cholesterol in hepatocytes and liver microsomes. Cholesterol esterification is the process of converting free cholesterol into cholesterol esters, a more hydrophobic form that is stored in lipid droplets or secreted in very low-density lipoproteins (VLDL). creative-proteomics.com

Studies using cultured rat hepatocytes have demonstrated that EPA significantly decreases cellular cholesterol esterification by 50-75% compared to oleic acid. nih.govcapes.gov.br This reduction in cholesterol ester formation subsequently leads to a 50-60% decrease in the secretion of VLDL cholesterol esters. nih.gov The inhibitory effect is rapid, observable within one hour, and sustained for at least 20 hours. nih.gov

The enzymatic basis for this suppression is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govwikipedia.org ACAT is the intracellular enzyme responsible for catalyzing the formation of cholesterol esters from cholesterol and long-chain fatty acyl-CoAs. creative-proteomics.comnih.gov There are two isoforms, ACAT1 and ACAT2. nih.gov Experiments with liver microsomes have revealed that eicosapentaenoyl-CoA is a poor substrate for ACAT, exhibiting only 7-30% of the activity of oleoyl-CoA for cholesterol esterification. nih.gov Furthermore, the presence of eicosapentaenoyl-CoA inhibits the formation of cholesterol esters from labeled oleoyl-CoA, demonstrating a direct inhibitory effect on the enzyme's activity. nih.gov In mouse models, EPA supplementation has been shown to attenuate the hepatic accumulation of cholesterol esters by normalizing the expression of sterol O-acyltransferase-2 (SOAT2). nih.gov

| Parameter | Effect of EPA (Compared to Oleic Acid) | Reference |

|---|---|---|

| Cellular Cholesterol Esterification | Decreased by 50-75% | nih.govcapes.gov.br |

| Secretion of VLDL Cholesterol Ester | Reduced by 50-60% | nih.gov |

| Substrate Efficiency for ACAT (Eicosapentaenoyl-CoA vs. Oleoyl-CoA) | 7-30% as effective | nih.gov |

Vii. in Vitro and Animal Model Investigations of All Cis 5,8,11,14,17 Icosapentaenoate Biological Activities

Vascular System Studies

The influence of all-cis-5,8,11,14,17-icosapentaenoate on vascular health has been a primary focus of research, with studies exploring its role in preventing graft occlusion, inhibiting intimal thickening, and modulating endothelial function.

In a canine model of accelerated vein graft arteriosclerosis, dietary supplementation with marine omega-3 fatty acids, primarily this compound, demonstrated a protective effect against graft intimal thickening. nih.gov Over a three-month period, dogs fed a 2.5% cholesterol diet experienced a significant 54% increase in graft intimal thickness compared to control animals. nih.gov However, the concurrent administration of this compound prevented this hypercholesterolemia-induced intimal thickening. nih.gov The intimal thickness in the group receiving the fatty acid supplement was not significantly different from that of the control group. nih.gov This beneficial effect was associated with a 38% reduction in serum thromboxane levels, suggesting a mechanism independent of alterations in lipoprotein metabolism or low-density lipoprotein (LDL) receptor density. nih.gov

The effect of the ethyl ester of this compound on the development of intimal thickening has been investigated in rabbit models. In one study, a cuff was placed around the carotid artery to induce diffuse intimal thickening. nih.gov Treatment with ethyl-all-cis-5,8,11,14,17-icosapentaenoate alone tended to prevent this thickening, with a notable reduction in the intima/media area ratio compared to the control group. nih.gov When combined with pravastatin, the inhibitory effect on intimal thickening was significant. nih.gov

Clinical studies have also pointed to the potential of this fatty acid to reduce the progression of carotid intima-media thickness (IMT) in patients with type 2 diabetes and dyslipidemia. researchgate.netnih.gov In a prospective trial with type 2 diabetic patients, the group treated with purified this compound showed a significant annual decrease in both mean and maximum IMT compared to the control group. nih.gov

| Treatment Group | Intima/Media Area Ratio | Significance (p-value) vs. Control |

|---|---|---|

| Control | 0.293 +/- 0.038 | N/A |

| Ethyl-all-cis-5,8,11,14,17-icosapentaenoate | 0.209 +/- 0.058 | 0.094 |

| Pravastatin | 0.287 +/- 0.048 | 0.902 |

| Combination | 0.175 +/- 0.041 | 0.042 |

Endothelial dysfunction is recognized as an early, reversible step in the development of atherosclerosis and is characterized by a reduced bioavailability of nitric oxide (NO). nih.gov In vitro experiments using human umbilical vein endothelial cells (HUVECs) have shown that this compound can improve endothelial cell function, particularly under conditions of oxidative stress. nih.gov This effect is enhanced when combined with the active metabolite of atorvastatin. nih.gov Furthermore, this fatty acid has been shown to restore endothelium-dependent vasodilation in hyperlipidemic patients, an effect that appears to be linked to changes in fatty acid composition rather than alterations in serum cholesterol and triglyceride levels. nii.ac.jpnih.gov

Studies in aged Wistar rats have suggested a mechanism by which this compound may help regulate blood pressure. karger.com Dietary administration of this fatty acid was found to repress the increase in blood pressure associated with aging in both normal and hypercholesterolemic rats. karger.com This antihypertensive effect was linked to an increased release of adenosine triphosphate (ATP) from the vascular endothelial cells of the caudal arteries. karger.com Noradrenaline-evoked release of purines was significantly greater in the arteries of the rats that received the fatty acid supplement, and there was a significant relationship between the total amount of purines released and blood pressure. karger.com

Lipid Profile Modulation in Animal Models

This compound has demonstrated significant effects on lipid profiles in various animal models. In rabbits fed a high-cholesterol diet, the ethyl ester form of this fatty acid significantly reduced serum total cholesterol and triglycerides. nih.gov Similarly, in rats, it was found to modify the biochemical properties of very low-density lipoprotein (VLDL), leading to a marked decrease in triglyceride content and a relative increase in cholesterol. nih.gov These changes are attributed to an inhibitory effect on hepatic triglyceride synthesis and secretion, coupled with a stimulatory effect on triglyceride degradation. nih.gov

In a study involving obese female C57BL/6J mice on a high-fat diet, supplementation with this compound prevented high-fat diet-induced hyperglycemia and hyperinsulinemia, and also lowered levels of interleukin-6 and leptin. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rabbits (High-Cholesterol Diet) | Significant reduction in serum total cholesterol and triglycerides. | nih.gov |

| Rats | Decreased triglyceride content in VLDL; inhibition of hepatic triglyceride synthesis and secretion. | nih.gov |

| Obese Female Mice (High-Fat Diet) | Prevention of hyperglycemia and hyperinsulinemia; reduction of IL-6 and leptin. | nih.gov |

Immune Cell Function Studies

The immunomodulatory properties of omega-3 polyunsaturated fatty acids, including this compound, have been documented in various studies. These fatty acids are known to influence immune cell function, in part by being incorporated into the cellular membranes of immune cells. nih.govmdpi.com

Research has indicated that omega-3 fatty acids can inhibit multiple aspects of immune cell activity, including that of neutrophils, dendritic cells, monocytes, and lymphocytes. nih.gov In animal models of systemic lupus erythematosus, dietary supplementation with this compound has been shown to suppress the differentiation of B cells into autoantibody-producing plasma cells. nih.gov In a study involving healthy humans, supplementation with this fatty acid did not affect neutrophil or monocyte phagocytosis but did lead to a dose-dependent decrease in neutrophil respiratory burst in older men. researchgate.net Furthermore, in a murine cardiac allograft model, purified this compound induced prolonged graft survival and was associated with the generation of regulatory T cells. nih.gov

Ix. Comparative Biochemical Studies Involving All Cis 5,8,11,14,17 Icosapentaenoate

Comparison with Docosahexaenoic Acid (DHA) in Metabolic and Biological Effects

All-cis-5,8,11,14,17-icosapentaenoate and docosahexaenoic acid (DHA) are the two principal long-chain omega-3 fatty acids found in marine sources. While often studied together, they exhibit both similar and distinct metabolic and biological effects. Structurally, EPA is a 20-carbon fatty acid with five double bonds, whereas DHA has a 22-carbon chain with six double bonds; this structural difference is believed to underlie their differential functional outcomes. nih.govahajournals.org

Both EPA and DHA are known to lower plasma triglyceride concentrations. nih.govresearchgate.netfrontiersin.orgmdpi.com However, studies suggest DHA may have a slightly greater triglyceride-lowering effect. researchgate.netfrontiersin.orgmdpi.com Their effects on other lipid parameters diverge more significantly. DHA tends to increase low-density lipoprotein (LDL) cholesterol levels, a phenomenon not consistently observed with EPA. nih.govresearchgate.netfrontiersin.org Concurrently, DHA also appears to increase the size of LDL particles, which may render them less atherogenic. researchgate.netfrontiersin.org Regarding high-density lipoprotein (HDL) cholesterol, DHA has been shown to increase HDL levels, particularly the HDL2 subfraction, which is considered cardioprotective, whereas EPA has shown little to no effect on total HDL. researchgate.netfrontiersin.orgmdpi.com

Beyond lipid metabolism, their effects on cardiovascular parameters also differ. Research indicates that DHA may be more effective than EPA at reducing heart rate and blood pressure. researchgate.netfrontiersin.orgmdpi.com Both fatty acids can alter platelet function, leading to decreased thrombogenicity, though their precise mechanisms may vary. researchgate.netfrontiersin.org In terms of inflammation, both EPA and DHA are precursors to specialized pro-resolving mediators (SPMs), including resolvins, with EPA giving rise to the E-series and DHA to the D-series. These molecules are crucial for the active resolution of inflammation. nih.gov While both fatty acids have anti-inflammatory properties, some studies suggest their effects on specific inflammatory markers can be inconsistent or differ in potency. mdpi.comnih.gov

At the cellular level, EPA and DHA show different patterns of incorporation into membrane phospholipids. nih.gov For instance, one study noted that EPA incorporates into and is eliminated from erythrocyte membranes more rapidly than DHA. nih.gov This differential partitioning within cell membranes can affect membrane fluidity, the function of embedded proteins, and cellular signaling pathways. nih.govahajournals.orgcambridge.org DHA appears to increase membrane fluidity more than EPA, which may in turn counter some of EPA's membrane-stabilizing effects. ahajournals.org

| Parameter | Effect of this compound (EPA) | Effect of Docosahexaenoic Acid (DHA) | Reference |

|---|---|---|---|

| Triglycerides (TG) | Lowers | Lowers (potentially more effective than EPA) | nih.govresearchgate.netfrontiersin.org |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Little to no change | Increases | nih.govresearchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | Little to no change | Increases (specifically HDL2 subfraction) | researchgate.netfrontiersin.org |

| Blood Pressure | Variable/minor effect | Decreases (more effective than EPA) | frontiersin.orgmdpi.com |

| Heart Rate | Variable/minor effect | Decreases (more effective than EPA) | frontiersin.orgmdpi.com |

| Platelet Aggregation | Inhibits | Inhibits | researchgate.netfrontiersin.org |

| Inflammation | Anti-inflammatory | Anti-inflammatory | nih.govnih.gov |

| Cell Membrane Fluidity | Maintains | Increases | ahajournals.org |

Comparative Lipid-Lowering Efficacy with Other Compounds in Animal Models

The lipid-lowering properties of ethyl this compound (EPA-E), a common esterified form of EPA, have been demonstrated in various animal models of hyperlipidemia. In studies using rats fed a high-cholesterol diet, EPA-E administration significantly decreased total cholesterol levels. nih.gov This effect was notably different from that of clofibrate, another lipid-lowering agent, which had little effect on total cholesterol under the same conditions. nih.gov In normolipidemic rats, EPA-E also produced a dose-dependent reduction in lipids, although clofibrate was found to be more potent at the doses tested. nih.gov

Further studies in animal models have elucidated the mechanisms behind EPA's hypolipidemic action. In rats, EPA-E was shown to inhibit intestinal cholesterol absorption and hepatic cholesterol biosynthesis. nih.gov The latter effect is achieved partly by inhibiting the enzyme HMG-CoA reductase. nih.gov Additionally, EPA-E appears to enhance the clearance of serum lipoproteins from circulation. nih.gov Research in cholesterol-fed rabbits showed that EPA-E decreased total cholesterol in very low-density lipoprotein (VLDL) and intermediate-density lipoprotein + low-density lipoprotein (IDL+LDL) fractions, without affecting HDL. nih.gov The study also suggested that EPA modifies LDL particles in a way that enhances their uptake by the liver, contributing to its lipid-lowering effect. nih.gov

When compared to other interventions in various induced hyperlipidemia models, EPA-E has shown consistent efficacy. For instance, in rats with hypertriglyceridemia induced by corn oil, EPA-E effectively reduced the rise in triglycerides. nih.gov It also caused a significant reduction in lipids in rats treated with Triton WR-1339, which induces hyperlipidemia by blocking lipoprotein clearance. nih.gov These findings from animal models highlight that the lipid-lowering action of this compound is multifaceted, involving effects on lipid absorption, synthesis, and clearance.

| Animal Model | Condition | Observed Effect of EPA-E | Comparison Compound | Reference |

|---|---|---|---|---|

| Rats | Normolipidemic | Dose-dependent decrease in lipids | Clofibrate (more potent) | nih.gov |

| Rats | High-Cholesterol Diet | Decreased total cholesterol | Clofibrate (little effect) | nih.gov |

| Rats | Corn Oil-Induced Hypertriglyceridemia | Reduced the rise of triglycerides | Clofibrate (similar effect) | nih.gov |

| Rats | Triton WR-1339-Induced Hyperlipidemia | Significant reduction in lipids | Clinofibrate, Clofibrate (similar effects) | nih.gov |

| Rabbits | High-Cholesterol Diet | Decreased VLDL and LDL cholesterol | Not specified | nih.gov |

Metabolite Presence Across Diverse Biological Species and Kingdoms

This compound is not synthesized de novo by humans and most terrestrial animals, who must obtain it or its precursor, alpha-linolenic acid (ALA), from their diet. wikipedia.orgmdpi.comnih.gov The primary producers of EPA in the global food web are marine microorganisms. nih.govnih.gov It is found widely among marine organisms, including microalgae, seaweeds, and certain bacteria. wikipedia.orgnih.gov These microorganisms are consumed by fish and other marine animals, leading to the accumulation of EPA up the food chain. wikipedia.org Consequently, oily cold-water fish like salmon, mackerel, herring, and sardines are rich dietary sources of this fatty acid. wikipedia.orgcreative-proteomics.com

Within the kingdom Protista, various microalgae such as Nannochloropsis oculata, Phaeodactylum tricornutum, and Monodus subterraneus are known producers of EPA. wikipedia.org In the kingdom Fungi, some species, particularly of the genus Mortierella, are capable of producing significant amounts of EPA. amazonaws.comebi.ac.uk The oleaginous yeast Yarrowia lipolytica has also been metabolically engineered to become a large-scale, land-based producer of EPA for commercial use. nih.govamazonaws.com

The presence of EPA extends to the kingdom Bacteria, especially within marine environments. Certain marine bacterial species, including those from the genus Shewanella, can synthesize EPA, often as a component of their cell membrane phospholipids. nih.govelsevierpure.comnih.gov The genes responsible for EPA biosynthesis in these bacteria follow a polyketide synthase-like pathway, which is distinct from the desaturase/elongase pathway found in eukaryotes. wikipedia.orgnih.gov

In the plant kingdom, EPA is generally absent in higher terrestrial plants, which typically contain the precursor ALA. wikipedia.orgnih.gov However, trace amounts have been reported in some plants like purslane, and it can be found in some mosses and ferns. wikipedia.orgnih.gov Its distribution underscores its fundamental role in organisms adapted to specific, often cold, environments, where it helps maintain cell membrane fluidity. nih.gov

| Kingdom | Presence/Source | Examples | Reference |

|---|---|---|---|

| Animalia | Accumulated from diet | Oily fish (salmon, mackerel, herring), krill, humans (from diet) | wikipedia.org |

| Plantae | Rare in higher plants; present in some lower plants | Mosses, ferns, purslane (trace amounts) | wikipedia.orgnih.gov |

| Fungi | Produced by certain species | Mortierella alpina, Yarrowia lipolytica (engineered) | nih.govamazonaws.comebi.ac.uk |

| Protista | Produced by marine microalgae | Nannochloropsis oculata, Phaeodactylum tricornutum | wikipedia.org |

| Bacteria | Produced by some marine bacteria | Shewanella species | nih.govelsevierpure.comnih.gov |

X. Future Research Directions in All Cis 5,8,11,14,17 Icosapentaenoate Studies

Elucidation of Unexplored Mechanisms of Action

While the anti-inflammatory and triglyceride-lowering effects of EPA are well-documented, emerging evidence suggests its mechanisms of action are far more diverse. nih.govsemanticscholar.org Future investigations are expected to focus on less-characterized pathways to uncover novel therapeutic potentials.

Neuro-inflammation and Cognitive Function: Beyond its systemic anti-inflammatory properties, EPA is gaining attention for its role in the central nervous system. Studies suggest that EPA may alleviate symptoms associated with depression, anxiety, and other mood disorders by reducing neuro-inflammation. Research indicates that EPA can influence neurotransmitter pathways, such as those for serotonin and dopamine, which are crucial for mood regulation and cognitive processes. It has been shown to possess antioxidant, anti-apoptotic, and neurotrophic properties, potentially enhancing nerve growth factor levels and improving cognitive function. nih.gov A significant area of future research will be to delineate the precise mechanisms by which EPA modulates microglial activation, protects against neuronal damage, and supports cognitive health, particularly in the context of neurodegenerative diseases. mdpi.commdpi.com

Specialized Pro-resolving Mediators (SPMs): EPA is a precursor to a class of bioactive lipids known as specialized pro-resolving mediators, including resolvins of the E-series. nih.govnih.gov These molecules are critical in the active resolution of inflammation, a process distinct from anti-inflammatory blockade. nih.gov Future studies will likely focus on identifying the full range of SPMs derived from EPA and characterizing their specific roles in various tissues and disease models. Understanding how EPA supplementation impacts the local and systemic levels of these potent signaling molecules will provide deeper insights into its therapeutic actions. ahajournals.orgnih.gov

Deeper Investigation into Specific Receptor Interactions and Downstream Signaling Pathways

The biological effects of EPA are mediated through its interaction with various cellular receptors and the subsequent activation of downstream signaling cascades. While some of these pathways are known, a more profound understanding of these interactions is a key area for future research.

G-Protein Coupled Receptors (GPCRs): G-protein coupled receptor 120 (GPR120) has been identified as a receptor for omega-3 fatty acids, including EPA. One study demonstrated that EPA can activate RAW264.7 macrophages through a GPR120-mediated pathway. mdpi.com This activation involves a signaling cascade including Raf, ERK1/2, IKKβ, and the translocation of the NF-κB p65 subunit into the nucleus, ultimately leading to the production of nitric oxide and cytokines. mdpi.com Further research is needed to explore the role of GPR120 and other potential orphan GPCRs in mediating the effects of EPA in different cell types and tissues.

Nuclear Receptors: The interaction of EPA with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), is another important area of investigation. One study explored the influence of PPARα genotypes on the lipid-lowering effects of EPA in hypertriglyceridemic subjects. nih.gov Although no significant interaction was found in that particular study, the potential for genetic variations to modulate the response to EPA warrants further investigation in larger cohorts. nih.gov

Novel and Non-Canonical Signaling Pathways: Future research will likely uncover novel and non-canonical signaling pathways that are modulated by EPA. For instance, studies in adipose tissue of obese mice have shown that EPA can downregulate the "Triggering Receptor Expressed on Myeloid Cells (TREM1) signaling" pathway, which is linked to PI3K and NF-κB signaling. nih.gov Identifying and characterizing these less-explored pathways will be crucial for a comprehensive understanding of EPA's pleiotropic effects.

Comprehensive Systems Biology and Lipidomics Approaches to Metabolic Fluxes

To fully grasp the impact of EPA on cellular and organismal metabolism, it is essential to move beyond the measurement of static metabolite levels and instead quantify the dynamic flow of metabolites through various pathways. Systems biology and lipidomics approaches are powerful tools for achieving this.

Lipidomics for Biomarker Discovery: Lipidomics, the large-scale study of lipids, has proven useful in understanding the metabolic fate of EPA. Studies have shown that lipidomic profiling of whole blood can predict the dietary intake of EPA. nih.gov Specifically, phosphatidylethanolamine plasmalogen species containing EPA have been identified as predictive lipidomic variables. nih.gov Future lipidomic studies can be expanded to different tissues and biofluids to identify novel biomarkers of EPA status and to better understand how EPA is incorporated into and mobilized from various lipid pools.

Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. wikipedia.orgcreative-proteomics.com By using stable isotope tracers, such as 13C-labeled EPA, researchers can track the metabolic fate of EPA and its conversion into other bioactive molecules. This approach can provide a quantitative understanding of how EPA influences central carbon metabolism, fatty acid synthesis and oxidation, and the production of eicosanoids and other signaling molecules. creative-proteomics.com While MFA has been applied to study fatty acid metabolism in various contexts, its specific application to trace the metabolic fluxes of EPA in different physiological and pathological states remains a promising area for future research. elifesciences.org For example, metabolomic analysis has been used to identify key metabolic pathways, such as those involved in glyoxylate and dicarboxylate metabolism, for optimizing EPA production in the microalga Phaeodactylum tricornutum. nih.gov

Advanced Animal Model Development for Specific Physiological Systems

The development and use of sophisticated animal models are critical for dissecting the in vivo mechanisms of action of EPA and for testing its efficacy in specific physiological and disease contexts.

Transgenic Models: A significant advancement in omega-3 fatty acid research has been the development of the fat-1 transgenic mouse. nih.gov These mice express a C. elegans gene that encodes an n-3 fatty acid desaturase, an enzyme not present in mammals, which allows them to convert n-6 fatty acids into n-3 fatty acids, including EPA. nih.govsemanticscholar.org This model provides a unique opportunity to study the effects of endogenously produced EPA in a well-controlled manner, avoiding the confounding factors of dietary supplementation. semanticscholar.org The fat-1 mouse model has been widely used to investigate the role of n-3 fatty acids in a variety of diseases. nih.gov

Knockout and Humanized Models: The development of knockout mice lacking specific receptors or enzymes involved in EPA signaling or metabolism will be invaluable for confirming the in vivo relevance of pathways identified through in vitro studies. Furthermore, the creation of humanized mouse models, for example, by engrafting human immune cells or expressing human genes, can provide a more translationally relevant platform for studying the effects of EPA.

The table below summarizes some of the advanced animal models used in omega-3 fatty acid research.

| Animal Model | Key Feature | Research Application |

| fat-1 Transgenic Mouse | Endogenous production of n-3 fatty acids from n-6 fatty acids. | Studying the effects of elevated tissue levels of n-3 fatty acids without dietary intervention. |

| Leptin Knockout (ob/ob) Mouse | Deficient in leptin, leading to obesity and steatosis. | Investigating the effects of omega-3 fatty acids on metabolic disorders. |

Integration of Multi-Omics Data to Understand Biological Networks

A holistic understanding of the biological impact of EPA requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.com This multi-omics approach allows for the construction of comprehensive biological networks that can reveal how EPA perturbs cellular systems at multiple levels.

Systems-Level Analysis: By combining different omics datasets, researchers can move beyond a single-gene or single-pathway analysis to a more systems-level understanding of EPA's effects. nih.gov For example, integrating transcriptomic and proteomic data can reveal post-transcriptional regulatory mechanisms, while combining metabolomic and transcriptomic data can link changes in gene expression to alterations in metabolic pathways. This integrated approach can help identify key nodes and modules in biological networks that are targeted by EPA.

Predictive Modeling: The integration of multi-omics data can also be used to develop predictive models of the response to EPA supplementation. By identifying molecular signatures that are associated with a favorable response, it may be possible to develop personalized nutrition strategies. The combination of multiple omics platforms can help researchers identify patterns and relationships that may not be apparent from a single source of data. semanticscholar.org

Application in Genetically Modified Models: A powerful application of multi-omics is its use in conjunction with genetically modified animal models. One study utilized multi-omics technology in combination with different strains of transgenic mice (FAT-1, FAT-2, and FAT1+2) to investigate the effects of varying omega-6/omega-3 ratios on metabolic conditions and chronic diseases. nih.gov This approach allows for a detailed molecular dissection of the effects of EPA in a controlled genetic background.

Q & A

Q. How can meta-analyses reconcile EPA’s heterogeneous effects on blood pressure across clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.